N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide

Catalog No.
S1909500
CAS No.
690634-07-2
M.F
C10H7N5S2
M. Wt
261.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide

CAS Number

690634-07-2

Product Name

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide

IUPAC Name

N-(1,3-thiazol-2-yl)benzotriazole-1-carbothioamide

Molecular Formula

C10H7N5S2

Molecular Weight

261.3 g/mol

InChI

InChI=1S/C10H7N5S2/c16-10(12-9-11-5-6-17-9)15-8-4-2-1-3-7(8)13-14-15/h1-6H,(H,11,12,16)

InChI Key

HQCYBFVKEAZBJE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=S)NC3=NC=CS3

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=S)NC3=NC=CS3

Metal Complexes

One area of investigation involves the formation of complexes between N-(2-Thiazolyl)-BTB and various metal ions, such as palladium (Pd(II)), platinum (Pt(II)), and zinc (Zn(II)) []. Researchers have employed spectroscopic techniques and density functional theory (DFT) calculations to characterize these complexes. The study suggests that N-(2-Thiazolyl)-BTB acts as a bidentate ligand, meaning it can bind to the metal center through two donor atoms within its structure [].

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide is a heterocyclic compound characterized by the presence of a benzotriazole moiety and a thiazole group. Its molecular formula is C10H7N5S, and it features a unique structure that combines the properties of both the benzotriazole and thiazole rings, contributing to its diverse chemical reactivity and biological activity. The compound exhibits a melting point in the range of 187-192ºC and has been noted for its stability under various conditions, making it suitable for multiple applications in chemistry and biology .

Due to its functional groups. Notably, it has been shown to react with metal ions such as palladium(II), platinum(II), and zinc(II) to form metal complexes. For instance, the reaction with palladium(II) results in the formation of stable coordination complexes, which are useful in catalysis . Additionally, this compound can act as a thioacylating agent, facilitating the preparation of thioureas through nucleophilic substitution reactions .

The synthesis of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide typically involves multi-step processes starting from readily available precursors. One common method includes:

  • Formation of Benzotriazole: Starting from 1H-benzotriazole.
  • Thiazole Introduction: Reacting the benzotriazole derivative with thiazole derivatives.
  • Carbothioamide Formation: Converting the intermediate into the carbothioamide through thiocarbonylation reactions.

These methods leverage the reactivity of both the benzotriazole and thiazole components to yield the target compound efficiently .

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide finds applications across various fields:

  • Corrosion Inhibition: Used effectively to prevent copper corrosion in acidic environments.
  • Coordination Chemistry: Acts as a ligand in metal complexation, useful in catalysis and material science.
  • Potential Biological

Interaction studies have primarily focused on the compound's ability to form complexes with metal ions. Research indicates that N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide interacts favorably with transition metals, leading to stable complexes that exhibit unique properties beneficial for various applications, including catalysis and materials science .

Several compounds share structural similarities with N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-Benzotriazole-1-carbothioamideBenzotriazole core without thiazoleMore straightforward synthesis; less complex reactivity
N-(2-Mercaptoethyl)-1H-benzotriazoleContains a thiol group instead of a thiazoleEnhanced nucleophilicity; potential for different biological interactions
2-AminobenzothiazoleThiazole ring with amino substitutionDifferent reactivity profile; potential for amine-related chemistry

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide stands out due to its dual functionality from both benzotriazole and thiazole moieties, offering unique physicochemical properties that enhance its utility in various chemical processes compared to these similar compounds .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

N-(1,3-Thiazol-2-yl)-1H-benzotriazole-1-carbothioamide

Dates

Modify: 2023-08-16

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